molecular formula C12H16ClNO2 B13459308 Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Cat. No.: B13459308
M. Wt: 241.71 g/mol
InChI Key: MZGAEAQPRCVIGX-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-phenylazetidin-3-yl)acetate: A closely related compound without the hydrochloride salt form.

    Azetidine derivatives: Other azetidine-based compounds with similar structures and properties.

Uniqueness

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 2-(3-phenylazetidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)7-12(8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H

InChI Key

MZGAEAQPRCVIGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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